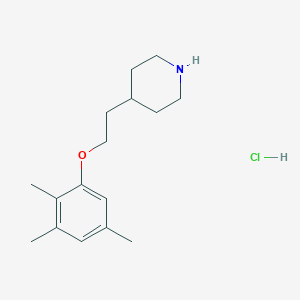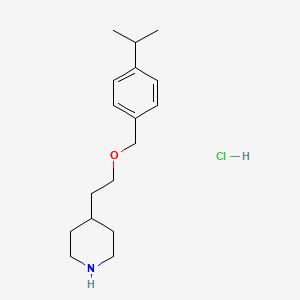![molecular formula C17H28ClNO B1397559 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219982-19-0](/img/structure/B1397559.png)
3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition and Potential Cancer Therapy
3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including compounds with a sec-butyl group, have shown significant inhibition of human placental aromatase, suggesting their potential in treating hormone-dependent breast cancer. These compounds were found to be more effective than the existing treatment aminoglutethimide in in vitro studies, indicating a promising avenue for future cancer therapies (Hartmann & Batzl, 1986).
Antidepressant and Anxiolytic Effects
The compound paroxetine hydrochloride, a derivative in the phenylpiperidine class, has been identified as a selective serotonin reuptake inhibitor. Indicated for the treatment of various mental health conditions like depression, generalized anxiety disorder, and panic disorder, this research underscores the therapeutic potential of piperidine derivatives in mental health (Germann et al., 2013).
Anticancer Activity
Piperidinols and related compounds, including 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have displayed notable cytotoxicity towards various cancer cell lines. This suggests their potential use as a novel class of anticancer agents, expanding the therapeutic applications of piperidine derivatives (Dimmock et al., 1998).
Polymers and Material Science
Sec-butyl-substituted phenoxy ring compounds, including those in the piperidine family, have been used in the synthesis of novel polymers like styrene copolymers. This highlights the utility of these compounds in materials science and engineering applications (Kharas et al., 2016).
Hypotensive Activity
Piperidine derivatives, specifically those with phenoxypiperidyl-ethyl]indoles structures, have been evaluated for their hypotensive activity. This research points towards the potential use of these compounds in treating hypertension (Helsley et al., 1978).
Acetylcholinesterase Inhibition
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including those in the sec-butyl piperidine category, have shown promising anti-acetylcholinesterase activity. This indicates potential applications in treating diseases like Alzheimer’s, where acetylcholinesterase inhibition is a key therapeutic strategy (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
3-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-8-17(9-7-16)19-12-10-15-5-4-11-18-13-15;/h6-9,14-15,18H,3-5,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQBRRILRNZKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397483.png)
![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)
![4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397486.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)
![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)
![3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397489.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)
![2-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397493.png)
![4-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397494.png)
![3-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397498.png)
